molecular formula C22H21N3O4S B11302867 5-amino-1-(3,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(3,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11302867
M. Wt: 423.5 g/mol
InChI Key: OROZDVWTQDJDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-amino-1-(3,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a pyrrolone structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multi-step organic synthesis. The process may include:

  • Formation of the thiazole ring through a cyclization reaction.
  • Introduction of the amino group via amination reactions.
  • Methoxylation of the aromatic rings using methoxy reagents under specific conditions.

Industrial Production Methods

Industrial production would require optimization of the synthetic route to ensure high yield and purity. This might involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the thiazole ring or the pyrrolone structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive molecules.

    Industry: Use in the synthesis of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might:

  • Interact with enzymes or receptors in biological systems.
  • Participate in electron transfer reactions due to the presence of aromatic and heterocyclic rings.
  • Affect cellular pathways by modulating the activity of specific proteins.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one: Lacks the thiazole ring.

    4-(4-methoxyphenyl)-1,3-thiazol-2-yl derivatives: Similar thiazole structure but different substituents.

Uniqueness

The unique combination of the thiazole ring with the pyrrolone structure and multiple methoxy groups may confer distinct chemical and biological properties, making it a compound of interest for further study.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C22H21N3O4S/c1-27-15-7-4-13(5-8-15)16-12-30-22(24-16)20-17(26)11-25(21(20)23)14-6-9-18(28-2)19(10-14)29-3/h4-10,12,23,26H,11H2,1-3H3

InChI Key

OROZDVWTQDJDPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.